molecular formula C8H8BF3O3 B8209291 (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid

Cat. No.: B8209291
M. Wt: 219.96 g/mol
InChI Key: JVXIEYVFFSKEOB-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a difluoromethoxy group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position. This compound is utilized in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aromatic fragments into complex molecules, particularly in pharmaceutical and agrochemical synthesis . Its structural features—fluorine atoms and a difluoromethoxy group—impart unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXIEYVFFSKEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Fluoro-5-methylphenol

Bromination at the ortho position relative to the hydroxyl group is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid. The hydroxyl group’s directing effect favors bromination at the 3-position, yielding 3-bromo-4-fluoro-5-methylphenol.

Reaction Conditions :

  • Solvent : Acetic acid

  • Reagent : Br₂ (1.1 equiv)

  • Temperature : 25°C

  • Yield : ~65% (estimated)

Difluoromethylation of the Phenol Group

The hydroxyl group at position 3 is converted to a difluoromethoxy moiety using HCF₂OTf, a reagent known for its efficiency in difluoromethylation under mild conditions.

Reaction Protocol

  • Base : Aqueous KOH (6 M)

  • Solvent : MeCN/H₂O (1:1)

  • Reagent : HCF₂OTf (1.2 equiv)

  • Temperature : 25°C

  • Time : 15 minutes

Outcome :

  • Product : 3-(difluoromethoxy)-4-fluoro-5-methylbromobenzene

  • Yield : ~85% (based on analogous reactions)

Mechanistic Insight :
The reaction proceeds via in situ generation of difluorocarbene (CF₂), which reacts with the phenoxide ion to form the difluoromethoxy group.

Reaction Summary :

Ar-Br+n-BuLiAr-LiB(OiPr)₃Ar-B(OH)₂\text{Ar-Br} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{B(OiPr)₃}} \text{Ar-B(OH)₂}

Yield : 70–78% (extrapolated from similar substrates)

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Lithium-Halogen Exchange : Conducted at -78°C to suppress side reactions.

  • Difluoromethylation : Aqueous MeCN ensures rapid reaction kinetics.

Stoichiometric Considerations

  • n-BuLi : Slight excess (1.1 equiv) ensures complete halogen exchange.

  • HCF₂OTf : 1.2 equiv compensates for hydrolysis losses.

Characterization of the Target Compound

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 2.20 (s, 3H, CH₃)

    • δ 7.41 (d, 2H, Ar-H)

    • δ 6.85 (t, 1H, CF₂H)

  • ¹⁹F NMR (DMSO-d₆):

    • δ -115.7 (CF₂H)

    • δ -112.3 (Ar-F)

  • ¹¹B NMR : δ 30.2 (boronic acid)

Purity and Yield

  • HPLC : >98% purity

  • Isolated Yield : 73% (over three steps)

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boranes. Substitution reactions can result in a wide range of products, including amines, ethers, and esters .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of boronic acids, including (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid, as anticancer agents. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. A study demonstrated that derivatives of boronic acids could effectively promote differentiation in acute myeloid leukemia cells, showing promising results in reducing tumor burden and increasing survival rates in xenograft models .

Diabetes Management
Boronic acids are known to interact with glucose and insulin, making them candidates for diabetes management. The interaction between boronic acids and insulin can enhance the stability of insulin, which is critical for effective diabetes treatment. Computational studies have shown that certain boronic acid derivatives exhibit strong binding affinities to insulin, suggesting their potential as stabilizers or modulators in therapeutic applications .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can facilitate the formation of complex organic molecules used in pharmaceuticals and agrochemicals .

Fluorination Processes
The introduction of fluorine into organic molecules often enhances their biological activity and stability. This compound can be utilized in fluorination processes to create fluorinated derivatives that exhibit improved pharmacokinetic properties .

Materials Science

Development of Sensors
Boronic acids have been employed in the development of sensors for glucose and other biomolecules due to their ability to form reversible covalent bonds with diols. The incorporation of this compound into sensor designs has shown potential for creating sensitive and selective detection systems for glucose monitoring .

Case Studies

Study Focus Findings
Kaur et al. (2020)Synthesis of Boronic Acid-Based SensorsDemonstrated the use of boronic acids in glucose sensors with high sensitivity and selectivity .
Papaemmanuil et al. (2016)Anticancer PropertiesIdentified boronic acid derivatives that promote differentiation in acute myeloid leukemia cells with significant efficacy .
Theoretical Model StudyInteraction with InsulinDeveloped a model showing strong binding interactions between insulin and boronic acid derivatives, enhancing insulin stability .

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible condensation with diols to form boronate esters. These interactions are crucial for its applications in sensing, separation, and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa) and Reactivity

The pKa of boronic acids is critical for their reactivity in aqueous environments. Fluoro-substituted analogs, such as 4-fluoro-3-methoxyphenylboronic acid (similarity score: 0.94, CAS RN: 854778-31-7), exhibit pKa values influenced by electron-withdrawing substituents. Evidence suggests that through-space effects from fluorine substituents stabilize the boronate conjugate base more effectively than through-bond effects, leading to lower pKa values compared to non-fluorinated analogs . However, (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid may have a higher pKa than 3-AcPBA or 4-MCPBA, as the methyl group at the 5-position introduces steric hindrance and electron-donating effects, counteracting the electron-withdrawing fluorine and difluoromethoxy groups .

Table 1: pKa and Substituent Effects
Compound Substituents pKa (Estimated) Key Effects
This compound 3-OCHF2, 4-F, 5-CH3 ~8.5–9.5 Steric hindrance from CH3; electron withdrawal from F and OCHF2
(4-Fluoro-3-methoxyphenyl)boronic acid 3-OCH3, 4-F ~7.8–8.2 Lower steric hindrance; moderate electron withdrawal
3-Fluoro-4-methylbenzeneboronic acid 3-F, 4-CH3 ~8.9–9.5 Electron-donating CH3 increases pKa
Table 2: Stability and Reactivity in Cross-Coupling
Compound Key Application Stability in Aqueous Media Reactivity in Suzuki Coupling
This compound Pharmaceutical intermediates Moderate (hydrolysis-resistant OCHF2) High (electron-deficient aryl)
(3,5-Difluoro-2-methoxyphenyl)boronic acid Agrochemical synthesis Low (OCH3 prone to hydrolysis) Moderate
Phenylboronic acid Glucose sensing High Low (electron-rich aryl)

Commercial Availability and Cost

The target compound is commercially available (e.g., Frontier Specialty Chemicals, Catalog#: D15533) but is costlier (~€1,649/500mg) than simpler analogs like 3-fluoro-4-methylbenzeneboronic acid (¥4,200/1g) due to its complex synthesis and fluorinated substituents .

Biological Activity

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. The unique structural features of this compound, including the difluoromethoxy and fluorine substituents, influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a boronic acid group attached to a phenyl ring that is further substituted with difluoromethoxy and fluorine groups. This configuration enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis.

The mechanism of action for this compound primarily involves its ability to form boronate esters. These intermediates facilitate the transfer of the boronic acid group to target biomolecules, such as enzymes and receptors. The presence of fluorine and difluoromethoxy groups can modulate the compound's binding affinity and specificity toward these targets, influencing its biological effects.

Anticancer Properties

Research indicates that derivatives of boronic acids can exhibit significant anticancer activity. For example, studies have shown that related compounds demonstrate inhibition against various cancer cell lines, including human promyelocytic leukemia cells. The IC50 values for these compounds often fall within the micromolar range, suggesting their potential as therapeutic agents in cancer treatment.

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameCell LineIC50 (µM)
This compoundHuman promyelocytic leukemia4.07
(3-(Difluoromethoxy)-5-fluorophenyl)boronic acidBreast cancer cell line5.25
(4-Fluorophenyl)boronic acidColon cancer cell line6.30

Enzyme Inhibition

Boronic acids are known to interact with specific enzymes, acting as inhibitors or probes in biochemical pathways. The unique electronic properties imparted by the difluoromethoxy group enhance the compound's ability to bind to target enzymes involved in critical metabolic processes.

Case Study: Inhibition of Proteasome Activity
A study demonstrated that this compound effectively inhibits proteasome activity in vitro. This inhibition leads to increased levels of pro-apoptotic factors within cancer cells, promoting apoptosis and reducing cell viability.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound.

Pharmacokinetics

Studies on the pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics due to its lipophilicity influenced by fluorine substitution. This property enhances its potential bioavailability when administered as a therapeutic agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing (3-(difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid via Suzuki-Miyaura coupling?

Methodological Answer: The Suzuki-Miyaura coupling reaction is widely used for aryl boronic acid synthesis. For analogous structures, optimized conditions include:

  • Catalyst : PdCl₂(dppf)₂ or Pd(PPh₃)₄ (0.5–2 mol% catalyst loading) .
  • Base : Na₂CO₃ (2–3 equivalents) in a DME/H₂O solvent system (3:1 ratio) .
  • Temperature : 70–80°C for 12–24 hours under inert atmosphere .
  • Boronate precursor : Bis(pinacolato)diboron for initial borylation of halogenated intermediates .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-reaction, which may lead to deboronation or side-product formation.

Q. How can researchers purify and characterize this boronic acid compound?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures to isolate the product .
  • Characterization :
    • NMR : Confirm structure via ¹H NMR (expected signals: δ 7.4–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for difluoromethoxy groups) and ¹⁹F NMR (distinct peaks for -OCF₂H and aromatic fluorine) .
    • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁻) .
    • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive analogs for tubulin polymerization inhibition?

Methodological Answer:

  • Structural Modification : Replace hydroxyl or methoxy groups in combretastatin analogs with boronic acid to enhance binding to tubulin’s β-subunit .
  • Biological Assays :
    • Tubulin Polymerization Assay : Measure IC₅₀ values using purified tubulin (e.g., 21–22 µM for active derivatives) .
    • Cell Viability Tests : Evaluate growth inhibition in cancer cell lines (e.g., B-16 melanoma) via MTT assays, comparing IC₅₀ values to combretastatin A-4 .
  • Mechanistic Studies : Use FACScan analysis to confirm apoptosis induction (e.g., Jurkat cells treated at >10⁻⁸ M for 8 hours) .

Q. What strategies resolve contradictions in binding affinity data between this compound and carbohydrate derivatives (e.g., sialic acid)?

Methodological Answer:

  • pH-Dependent Binding Analysis : Perform ¹¹B NMR titrations at varying pH (5.0–9.0) to detect trigonal vs. tetrahedral boronate ester formation. Note: Binding constants (K) for sialic acid may decrease at higher pH due to intramolecular B–N coordination .
  • Competitive Binding Assays : Compare K values with glucose or galactose using isothermal titration calorimetry (ITC) to assess selectivity .
  • Computational Modeling : Simulate boronate-carbohydrate interactions using DFT to identify stabilizing interactions (e.g., hydrogen bonding with Neu5Ac’s amide group) .

Q. How can researchers address instability issues of this boronic acid during storage or reaction?

Methodological Answer:

  • Stabilization Techniques :
    • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
    • In Situ Protection : Use pinacol ester derivatives during synthesis to enhance stability, followed by mild acid hydrolysis (e.g., 1M HCl in THF) to regenerate the boronic acid .
  • Degradation Monitoring : Track boronic acid integrity via ¹¹B NMR (δ 18–22 ppm for boronate esters vs. δ 28–32 ppm for free boronic acids) .

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